molecular formula C22H42O4 B1362715 Dimethyl icosanedioate CAS No. 42235-38-1

Dimethyl icosanedioate

Cat. No. B1362715
CAS RN: 42235-38-1
M. Wt: 370.6 g/mol
InChI Key: PODMJVMUYCFFMK-UHFFFAOYSA-N
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Description

Dimethyl icosanedioate is a chemical compound with the molecular formula C22H42O4 and a molecular weight of 370.57 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of Dimethyl icosanedioate involves several steps. One method involves the reaction of sodium and xylene at 110°C . Another method involves the reaction of methanol and barium (II) hydroxide at 50°C for 48 hours . Other methods involve the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20°C .


Molecular Structure Analysis

The InChI code for Dimethyl icosanedioate is 1S/C22H42O4/c1-25-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)26-2/h3-20H2,1-2H3 . It contains 26 heavy atoms, 21 rotatable bonds, 4 H-bond acceptors, and no H-bond donors .


Physical And Chemical Properties Analysis

Dimethyl icosanedioate is a solid substance at room temperature . It has a melting point of 66°C and a boiling point of 223°C/2 mmHg . Its density is 0.929g/cm3 .

Scientific Research Applications

Liquid Crystal Properties and Color Imaging Applications

Dimethyl icosanedioate, specifically in the form of dicholesteryl icosanedioate, has been studied for its properties as a glass-forming cholesteric liquid crystal. This compound exhibits remarkable properties suitable for color imaging applications. The introduction of cholesterol and other dopants like 4,4'-dialkoxyazobenzene and 4,4'-dialkoxybiphenyl into the compound has been found to reduce phase transition temperatures and promote the formation of smectic domains in cholesteric phases. This results in an expansion of the reflective band shift across the entire visible region. Moreover, the photo-responsive dopant 4,4'-dialkoxyazobenzene enables reversible RGB color tuning of the cholesteric film by photon and thermal modes. The trans-cis photoisomerization leads to a change in the cholesteric pitch, resulting in reflective color change. This compound has shown potential in recording optical images with stability for over 8 months in a glassy solid film state (Kim, Wada, & Tamaoki, 2014).

Safety and Hazards

The safety data sheet for Dimethyl icosanedioate indicates that it does not meet the criteria for classification in any hazard category . The hazard statements for this compound are H315-H319-H335, and the precautionary statements are P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

properties

IUPAC Name

dimethyl icosanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4/c1-25-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)26-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODMJVMUYCFFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340707
Record name Dimethyl icosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl icosanedioate

CAS RN

42235-38-1
Record name Dimethyl icosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42235-38-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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